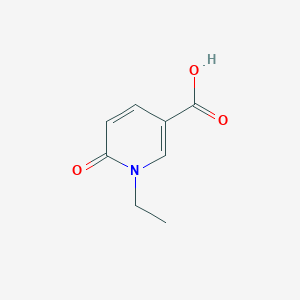

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Description

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a pyridine derivative characterized by an ethyl group at the N1 position, a ketone group at C6, and a carboxylic acid moiety at C3 (Fig. 1). Its molecular formula is C₈H₉NO₃, with a molecular weight of 167.17 g/mol and a CAS number of 677762-00-4 . This compound serves as a versatile intermediate in medicinal chemistry and materials science, particularly in synthesizing coordination polymers and bioactive molecules such as protease inhibitors and antitubercular agents .

Properties

IUPAC Name |

1-ethyl-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-9-5-6(8(11)12)3-4-7(9)10/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSHTUWUNZCOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with ammonium acetate under reflux conditions to form the intermediate 1-ethyl-3,5-dioxo-1,5-dihydropyridine-2-carboxylate. This intermediate is then hydrolyzed to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride can convert the keto group to a hydroxyl group, forming 1-ethyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block in chemical manufacturing

Mechanism of Action

The mechanism of action of 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Ethyl vs. Methyl : The ethyl group increases molecular weight by ~14 g/mol compared to methyl, improving lipophilicity for better membrane permeability .

- Benzyl Derivatives : Aromatic substituents (e.g., benzyl, fluorobenzyl) are prevalent in drug candidates due to enhanced binding affinity via π-π interactions .

Comparison with Analogues :

- Methyl Analog : Synthesized similarly but with methyl bromide .

- Benzyl Analog : Uses 1,2-dibromoethane or benzyl halides for alkylation .

Physicochemical Properties

| Property | 1-Ethyl Derivative | 1-Methyl Derivative | 1-Benzyl Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 167.17 | 153.14 | 229.23 |

| LogP (Predicted) | ~1.2 | ~0.8 | ~2.5 |

| Aqueous Solubility | Moderate | High | Low |

| Melting Point | Not reported | Not reported | Not reported |

Notes:

Biological Activity

1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 677762-00-4) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C8H9NO3

- Molecular Weight: 167.16 g/mol

- Structure: The compound features a pyridine ring with an ethyl group and a carboxylic acid functional group, contributing to its reactivity and biological profile.

This compound primarily targets the AP-1 (Activator Protein 1) signaling pathway. By inhibiting AP-1 mediated luciferase activity, it demonstrates significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits potent anti-inflammatory properties by modulating the AP-1 pathway. This modulation can lead to decreased expression of pro-inflammatory cytokines, which are critical in various inflammatory conditions.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds in its class have shown efficacy against various bacterial strains, indicating potential for further investigation in this area .

Anticancer Potential

The compound's structural analogs have been linked to anticancer activities. For instance, derivatives of dihydropyridines have demonstrated antiproliferative effects against glioma cell lines, suggesting that this compound might exhibit similar properties .

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds related to this compound:

Pharmacokinetics

The pharmacokinetic profile of this compound remains underexplored; however, its solubility in DMSO suggests favorable absorption characteristics for laboratory studies. Further research is needed to elucidate its metabolic pathways and bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how can purity be ensured?

- Methodology : The compound can be synthesized via condensation of 2-oxo-glutaric acid derivatives with ethylamine, followed by oxidation and cyclization. For example, analogous routes involving hydrazine condensation (for pyridazine derivatives) suggest using phosphoryl chloride for dehydroxy-chlorination . Purity verification requires HPLC (C18 column, acetonitrile/water mobile phase), ¹H/¹³C NMR (e.g., ethyl group signals at δ ~1.3 ppm for CH₃ and ~4.2 ppm for CH₂), and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How should researchers confirm the identity and purity of this compound if commercial sources lack analytical data?

- Methodology : Use a multi-technique approach:

- NMR : Assign peaks for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.9–4.3 ppm for CH₂) and the oxo group (δ ~165–170 ppm in ¹³C NMR).

- HPLC : Employ a gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>95% area under the curve).

- FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl stretches (~1700 cm⁻¹) .

Q. What are the key stability considerations for this compound under various storage conditions?

- Methodology : Store at –20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the oxo group. Monitor degradation via TLC (silica gel, ethyl acetate/hexane) or LC-MS every 6 months. Avoid prolonged exposure to light, as conjugated dihydropyridines are prone to photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electron density at the oxo and carboxylic acid groups. Use molecular docking (AutoDock Vina) to study interactions with biological targets like enzymes. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar dihydropyridine derivatives?

- Methodology : Conduct comparative bioassays under standardized conditions (e.g., fixed pH, temperature). Use SAR analysis: Replace the ethyl group with methyl or phenyl (as in and ) to assess how substituents modulate activity. Validate with dose-response curves (IC₅₀/EC₅₀) in cell-based assays .

Q. How can researchers optimize the compound’s solubility for in vitro assays without altering its core structure?

- Methodology :

- Co-solvents : Test DMSO:water ratios (≤1% DMSO to avoid cytotoxicity).

- Salt formation : React with sodium bicarbonate to generate a carboxylate salt, improving aqueous solubility.

- Prodrugs : Synthesize ester derivatives (e.g., ethyl ester in ) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.